Stereoinversion of β- and γ-substituted α-amino acids using a chemo-enzymatic oxidation–reduction procedure

Chemical Communications Pub Date: 2003-09-23 DOI: 10.1039/B309787K

Abstract

Both D- and L-β- and γ-substituted α-amino acids can be interconverted to their respective L- and D- diastereoisomers by treatment with an enantioselective amino acid oxidase and a chemical reducing agent.

Graphical abstract: Stereoinversion of β- and γ-substituted α-amino acids using a chemo-enzymatic oxidation–reduction procedure
Recommended Literature